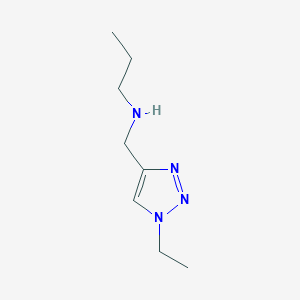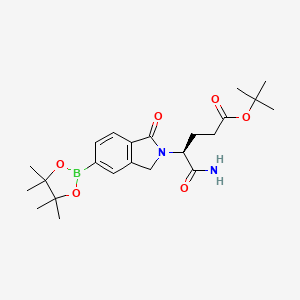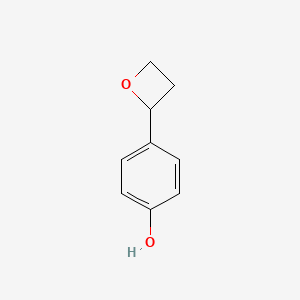
4-(Oxetan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxetan-2-yl)phenol is an organic compound featuring an oxetane ring attached to a phenol group The oxetane ring is a four-membered heterocyclic structure containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-2-yl)phenol typically involves the formation of the oxetane ring followed by its attachment to a phenol group. One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which forms the oxetane ring from the corresponding carbonyl compound . Another approach involves the cyclization of diols or the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition .
Industrial Production Methods: Industrial production of oxetane derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Photoredox methods and the use of vinyl sulfonium ions in the presence of photocatalysts have also been explored for the industrial synthesis of oxetane-containing compounds .
Chemical Reactions Analysis
Types of Reactions: 4-(Oxetan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxetane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Scientific Research Applications
4-(Oxetan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(Oxetan-2-yl)phenol involves its interaction with various molecular targets and pathways. The oxetane ring’s strained structure allows it to act as a hydrogen-bond acceptor and donor, facilitating interactions with enzymes and receptors. This compound can modulate kinase activity, making it a valuable tool in medicinal chemistry for developing kinase inhibitors .
Comparison with Similar Compounds
Oxetane: A simple four-membered ring with one oxygen atom.
Tetrahydrofuran: A five-membered ring with one oxygen atom, less strained than oxetane.
Epoxide: A three-membered ring with one oxygen atom, highly reactive due to ring strain.
Uniqueness: 4-(Oxetan-2-yl)phenol stands out due to the combination of the oxetane ring and phenol group, which imparts unique reactivity and potential bioactivity. The oxetane ring’s strain and ability to form hydrogen bonds make it a versatile scaffold in drug design and materials science .
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-(oxetan-2-yl)phenol |
InChI |
InChI=1S/C9H10O2/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9-10H,5-6H2 |
InChI Key |
CTXXHGAISMWTHK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


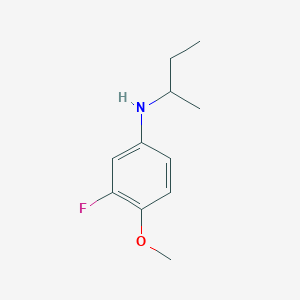
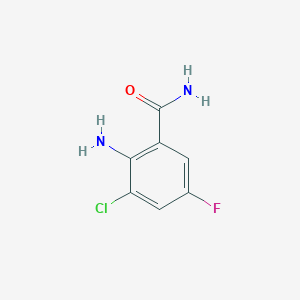
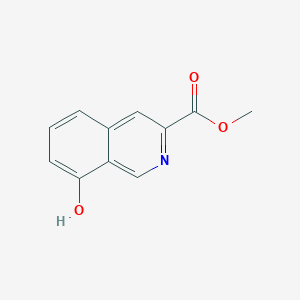
![3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13646158.png)
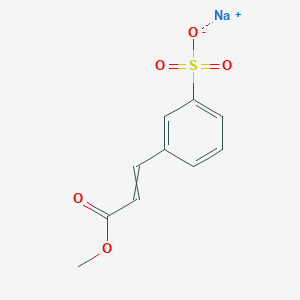
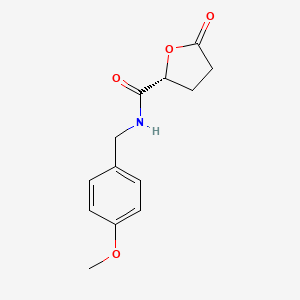
![(1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane](/img/structure/B13646168.png)
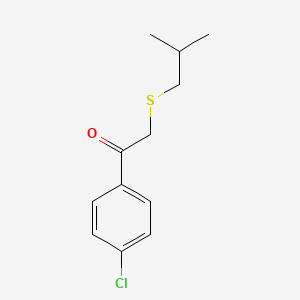
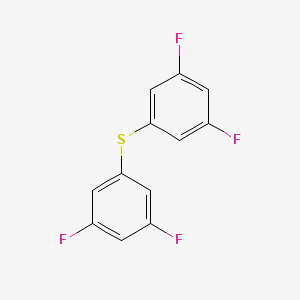
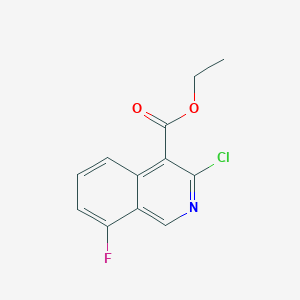
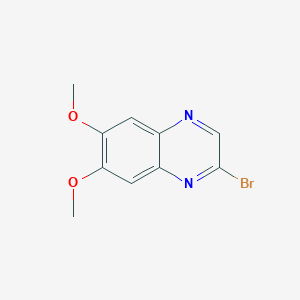
![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)
